1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol
Description
Properties
CAS No. |
1344117-51-6 |
|---|---|
Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 1,3,4 Thiadiazol 2 Yl Piperidin 4 Ol and Analogues
Strategic Retrosynthesis and Key Synthetic Disconnections of the Hybrid System
The retrosynthetic analysis of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol reveals several key disconnections that form the basis of its synthesis. The primary disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the C2 position of the thiadiazole ring. This suggests a synthetic strategy involving the coupling of a pre-formed piperidin-4-ol derivative with a 2-halo-1,3,4-thiadiazole or a related electrophilic thiadiazole species.
Another critical disconnection involves the formation of the 1,3,4-thiadiazole (B1197879) ring itself. This heterocyclic system is commonly constructed from thiosemicarbazide (B42300) or its derivatives through cyclization reactions with various reagents. nih.gov Therefore, a plausible retrosynthetic pathway involves the synthesis of a piperidine-containing thiosemicarbazide intermediate, which can then be cyclized to form the target scaffold.
Development and Optimization of Synthetic Pathways to the Core this compound Scaffold
Several synthetic routes have been developed to access the this compound core. A common and effective method involves the reaction of 4-hydroxypiperidine (B117109) with a 2-halo-1,3,4-thiadiazole. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
An alternative pathway commences with the reaction of 4-hydroxypiperidine-1-carbothioamide (B3290959) with a suitable cyclizing agent. For instance, the reaction with an acid chloride followed by dehydrative cyclization can yield the desired thiadiazole ring fused to the piperidine moiety.
Optimization of these pathways often focuses on improving reaction yields, minimizing side products, and simplifying purification procedures. This can involve screening different solvents, bases, and reaction temperatures. For example, the use of microwave irradiation has been shown to accelerate the synthesis of some thiadiazole derivatives, leading to shorter reaction times and improved yields. bohrium.com
A study focused on the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs highlights a systematic approach to building such complex molecules, which can be adapted for the synthesis of the parent compound. nih.gov
Modular Approaches for Functionalization at the Thiadiazole Ring System
The 1,3,4-thiadiazole ring offers a versatile platform for introducing structural diversity through functionalization at its C5 position. mdpi.com Modular approaches allow for the late-stage introduction of various substituents, enabling the rapid generation of analog libraries.
One common strategy involves the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole intermediate, which can then be coupled with a suitable piperidine precursor. The substituent at the C5 position can be varied by starting with different carboxylic acids or their derivatives in the thiadiazole ring formation step. For instance, reacting a thiosemicarbazide with a variety of substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield a range of 5-aryl-1,3,4-thiadiazoles. nih.gov
Another approach involves the direct functionalization of a pre-formed 2-(piperidin-4-yloxy)-1,3,4-thiadiazole. For example, the C5 position can be halogenated and subsequently used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of aryl, heteroaryl, or alkynyl groups.
Systematic Modification of the Piperidine Ring and Hydroxyl Group for Structural Diversity
The piperidine ring and its hydroxyl group are key sites for modification to explore the structure-activity relationship (SAR) of this compound analogs.
The hydroxyl group at the C4 position can be derivatized through various reactions to introduce different functionalities. researchgate.net Esterification or etherification can be used to append lipophilic or polar groups. The hydroxyl group can also be oxidized to a ketone, which can then serve as a handle for further modifications, such as reductive amination to introduce new amine substituents.
Modifications to the piperidine ring itself can involve the introduction of substituents at various positions. This can be achieved by starting with appropriately substituted piperidin-4-ol derivatives. For example, using 3-methyl- or 3,5-dimethylpiperidin-4-ol (B3263399) in the initial coupling reaction would yield analogs with alkyl groups on the piperidine ring. The synthesis of various substituted piperidines is a well-established field, providing a toolbox of starting materials for this purpose. mdpi.comgoogle.com
Table 1: Examples of Derivatization Strategies
| Modification Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| C5 of Thiadiazole | Cyclization | Substituted Carboxylic Acid, Thiosemicarbazide, POCl₃ | 5-Aryl/Alkyl |
| C5 of Thiadiazole | Cross-Coupling | 5-Halo-thiadiazole, Boronic Acid, Pd Catalyst | 5-Aryl/Heteroaryl |
| C4-OH of Piperidine | Esterification | Acyl Chloride, Base | Ester |
| C4-OH of Piperidine | Etherification | Alkyl Halide, Base | Ether |
| C4-OH of Piperidine | Oxidation | PCC, DMP | Ketone |
| Piperidine Ring | N-Alkylation | Alkyl Halide, Base | N-Alkyl Piperidinium Salt |
Stereoselective Synthesis of Chiral Analogues and Enantiomeric Resolution Methodologies
The introduction of chirality into the this compound scaffold can significantly impact its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral analog.
If a chiral center is introduced on the piperidine ring, for example at the C3 position, stereoselective synthesis can be achieved using chiral starting materials or through asymmetric reactions. google.com Chiral pool synthesis, starting from readily available chiral building blocks, is a common strategy. Asymmetric hydrogenation or reduction of a suitable prochiral precursor can also be employed to establish the desired stereochemistry. nih.gov
For the synthesis of chiral 1,3,4-thiadiazole derivatives, chiral amino acids can be utilized as starting materials. nih.gov The reaction of N-protected chiral amino acids with thiosemicarbazide can lead to the formation of chiral 2-amino-1,3,4-thiadiazole (B1665364) intermediates.
In cases where a racemic mixture is synthesized, enantiomeric resolution is necessary to separate the individual enantiomers. Chiral chromatography is a powerful technique for this purpose, utilizing a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. youtube.com Another method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers can then be separated by crystallization or chromatography, followed by the removal of the resolving agent to obtain the pure enantiomers.
Novel Synthetic Protocols and Green Chemistry Considerations in Scaffold Assembly
The development of novel and more environmentally friendly synthetic methods is a continuous effort in organic chemistry. In the context of this compound synthesis, green chemistry principles are being increasingly applied. mdpi.com
This includes the use of less hazardous solvents, catalysts, and reagents. For example, the use of polyphosphate ester (PPE) has been explored as a less toxic alternative to phosphorus oxychloride or thionyl chloride for the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles. mdpi.com
Microwave-assisted synthesis and ultrasonication are other green techniques that can significantly reduce reaction times, energy consumption, and often lead to higher yields and cleaner reactions. bohrium.comnanobioletters.com Solvent-free reaction conditions, where the reactants are ground together, also represent a green approach to the synthesis of thiadiazole derivatives. mdpi.com
Biological Target Identification and Mechanistic Elucidation Research for 1 1,3,4 Thiadiazol 2 Yl Piperidin 4 Ol and Its Analogues
High-Throughput Screening (HTS) Methodologies for Biological Activity Detection
High-Throughput Screening (HTS) serves as a primary strategy for rapidly assessing large libraries of compounds to identify those that interact with a specific biological target or elicit a desired cellular response. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, HTS methodologies are crucial in the initial stages of drug discovery to uncover potential lead compounds. researchgate.net
These screening campaigns typically utilize automated platforms to test compounds against a panel of targets, which can include enzymes, receptors, or whole cells. For instance, a library of thiadiazole analogues could be screened against a variety of cancer cell lines to identify compounds with cytotoxic effects. nih.govnih.gov The data generated from HTS, often in the form of IC₅₀ or EC₅₀ values, helps prioritize compounds for further investigation and lead optimization. The process allows for the efficient sifting of vast chemical diversity to pinpoint molecules with promising therapeutic potential.
Ligand-Receptor Binding Assays and Receptor Profiling Techniques
Once initial "hits" are identified through HTS, ligand-receptor binding assays are employed to determine the affinity and specificity of these compounds for their molecular targets. These assays are fundamental in understanding the direct interaction between a ligand (the thiadiazole derivative) and a receptor.
A common method is the use of competitive binding assays, often in an ELISA-like format, where the test compound competes with a known ligand for binding to a receptor pre-coated on a microplate. raybiotech.com The amount of bound known ligand, often labeled with a fluorescent or radioactive tag, is measured to determine the inhibitory constant (Ki) of the test compound. This provides a quantitative measure of binding affinity.
Systematic structure-activity relationship (SAR) studies on 1,3,4-thiadiazole scaffolds have identified agonists for targets such as the secretin receptor, a G protein-coupled receptor (GPCR). nih.gov In such studies, analogues are synthesized and characterized in screening assays to understand the molecular determinants of their activity and to enhance potency and specificity. nih.gov For example, research on dual dopamine (B1211576) transporter (DAT) and sigma-1 receptor ligands has involved evaluating the binding of piperazine-containing compounds at DAT, SERT, and NET transporters, revealing high affinity and selectivity for DAT. nih.gov
Receptor profiling involves screening a compound against a broad panel of receptors to assess its selectivity. This is critical to identify potential off-target effects early in the discovery process. Thiadiazole derivatives have been profiled against various receptor classes, including receptor tyrosine kinases (RTKs) like VEGFR-2, which are often overexpressed in tumors and are key targets in anti-cancer therapies. nih.govmdpi.com
Table 1: Example of Receptor Binding Data for a Thiadiazole Analogue This table is a representative example based on typical data from binding assays.
| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type |
|---|---|---|
| Secretin Receptor | 50 | Competitive Radioligand Binding |
| Dopamine Transporter (DAT) | 25 | Competitive Radioligand Binding |
Enzyme Inhibition Studies and Kinetic Characterization of Target Interactions
Many 1,3,4-thiadiazole derivatives exert their biological effects by inhibiting specific enzymes. nih.gov Consequently, enzyme inhibition studies are a cornerstone of their mechanistic evaluation. These studies determine the potency of inhibition (typically as an IC₅₀ value) and can reveal the mode of inhibition (e.g., competitive, non-competitive, or covalent).
A notable example involves analogues of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol, specifically 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives, which have been identified as potent and selective inhibitors of glutaminase (B10826351) 1 (GLS1). medchemexpress.com Systematic exploration of the structure-activity relationship led to the discovery of a derivative, compound 24y , with an IC₅₀ value of 68 nM for GLS1 and over 220-fold selectivity against GLS2. medchemexpress.com
Other thiadiazole-based compounds have been shown to inhibit a range of enzymes:
Acetylcholinesterase (AChE): Certain drug-1,3,4-thiadiazole conjugates have demonstrated potent, mixed-type inhibition of AChE in the nanomolar range, suggesting their potential in the context of Alzheimer's disease. nih.govtbzmed.ac.ir
α-Glucosidase: Derivatives have shown significant inhibitory activity against α-glucosidase, with IC₅₀ values lower than the reference drug acarbose, indicating potential for antidiabetic applications. mdpi.com
Carbonic Anhydrases (CAs): Thiazole and thiadiazole derivatives have been identified as inhibitors of CA isozymes I and II. nih.govnih.gov
Enoyl-ACP Reductase: Piperazine derivatives bearing 1,3,4-thiadiazole moieties have been designed as probable inhibitors of enoyl-ACP reductase in E. coli. nih.gov
VEGFR-2: In silico screening has identified 1,3,4-thiadiazole derivatives as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2, a key target in angiogenesis. mdpi.com
Kinetic characterization is essential to understand how an inhibitor interacts with its target enzyme over time. youtube.com These studies can differentiate between reversible and covalent inhibitors. For covalent inhibitors, kinetic assays are used to determine parameters like the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_i), which together provide a measure of inactivation efficiency. youtube.com Molecular docking studies are often used in conjunction with kinetic data to visualize how the inhibitor binds to the enzyme's active site, revealing key interactions with amino acid residues. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected 1,3,4-Thiadiazole Analogues This table compiles data from multiple sources to illustrate the range of enzyme targets.
| Compound/Analogue Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogue (24y ) | Glutaminase 1 (GLS1) | 68 nM | medchemexpress.com |
| Ciprofloxacin-based 1,3,4-thiadiazole (1h ) | Not specified (cell-based) | 3.58 µM (SKOV-3 cells) | nih.gov |
| 3-(5-amino-1,3,4-thiadiazol-2-yl)... derivative (3b ) | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM | nih.gov |
| 2-(5-((...)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b ) | α-Glucosidase | 3.66 mM | mdpi.com |
Cell-Based Assays for Investigating Specific Cellular Pathway Modulation
Cell-based assays are indispensable for moving from a molecular interaction to a cellular outcome. They provide a more physiologically relevant context to evaluate a compound's effect on specific cellular pathways. For this compound and its analogues, a variety of cell-based assays are used to probe their anticancer and anti-inflammatory activities.
Cytotoxicity and Proliferation Assays: The MTT assay is widely used to measure the cytotoxic effects of thiadiazole derivatives on various cancer cell lines, such as breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. nih.govnih.govnih.gov These assays determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀ or GI₅₀). nih.gov
Apoptosis and Cell Cycle Analysis: To determine if cell death occurs via programmed cell death, assays for apoptosis are conducted. Flow cytometry is used to quantify apoptotic cells and analyze the cell cycle distribution (e.g., G0/G1, S, G2/M phases). nih.govnih.gov Studies have shown that thiadiazole derivatives can induce apoptosis and cause cell cycle arrest in specific phases. nih.govnih.gov
Reactive Oxygen Species (ROS) Measurement: Some compounds exert their effects by inducing oxidative stress. In vitro studies have indicated that the GLS1 inhibitor 24y , an analogue of the title compound, functions via the mitochondrial GLS1 pathway, leading to an upregulation of ROS levels. medchemexpress.com
Cell Migration and Invasion Assays: For anticancer agents, it is crucial to assess their ability to inhibit metastasis. Wound healing assays and trans-well invasion assays are used to measure a compound's effect on cell motility and invasiveness. unina.it
Anti-inflammatory Assays: To assess anti-inflammatory properties, cell-based assays measure the inhibition of pro-inflammatory mediators. For example, 2-aminoacyl-1,3,4-thiadiazole derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE₂) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov
These assays collectively provide a detailed picture of how a compound affects cell viability, proliferation, death, and specific signaling pathways.
Investigation of Molecular Interactions and Downstream Signaling Cascades
Understanding the precise molecular interactions and the subsequent downstream signaling events is key to fully elucidating a compound's mechanism of action. For 1,3,4-thiadiazole derivatives, research has implicated several critical signaling cascades.
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and growth and is often hyperactivated in cancer. Several studies have demonstrated that thiadiazole-based compounds can inhibit this pathway. nih.gov The inhibition of Akt activity has been identified as a key mechanism for the anticancer effects of some 1,3,4-thiadiazole derivatives in lung adenocarcinoma and glioma cells. nih.gov This inhibition can lead to cell cycle arrest and apoptosis. nih.gov
The extracellular signal-regulated kinase (ERK) pathway, another crucial cascade in cell proliferation and survival, is also a target. Some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to inhibit the ERK pathway, contributing to their anticancer activity. nih.gov
For analogues of this compound that target GLS1, the mechanism is tied to cancer cell metabolism. medchemexpress.com By inhibiting GLS1, these compounds block the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle that fuels cancer cell growth. This disruption of mitochondrial metabolism can lead to increased ROS levels and ultimately, cell death. medchemexpress.com
Molecular docking studies complement these experimental approaches by providing a structural model of the ligand-target interaction. These models can predict binding modes and identify key amino acid residues involved in the interaction, guiding the rational design of more potent and selective analogues. nih.govnih.gov
Table 3: Signaling Pathways Modulated by 1,3,4-Thiadiazole Derivatives
| Signaling Pathway | Effect of Thiadiazole Derivatives | Key Protein Targets | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Inhibition | Akt, PI3K | nih.govnih.gov |
| MAPK/ERK | Inhibition | ERK | nih.gov |
| Mitochondrial GLS1 Pathway | Inhibition | Glutaminase 1 (GLS1) | medchemexpress.com |
| Tubulin Polymerization | Inhibition | Tubulin | nih.gov |
Proteomic and Metabolomic Approaches for Comprehensive Biological Profiling
To gain a global and unbiased understanding of a compound's biological effects, proteomic and metabolomic approaches are increasingly being employed. These "omics" technologies provide a snapshot of the changes in the entire proteome or metabolome of a cell or organism upon treatment with a compound.
Proteomics: This approach can identify novel drug targets and biomarkers of drug response. A multidisciplinary functional proteomics-aided strategy was used to profile a cytotoxic thiadiazolopyrimidone, leading to the identification of Annexin A6 (ANXA6) as a key protein involved in its mechanism of action. unina.it Another common proteomics technique involves treating cells with a compound and then analyzing changes in protein expression levels to validate target engagement and assess selectivity. For example, proteomics analysis can confirm the selective degradation of specific proteins, like CDK4 and CDK6, in response to a targeted degrader molecule. stanford.edu
Metabolomics: This involves the comprehensive analysis of small molecule metabolites. For compounds like the GLS1 inhibitor 24y , which directly targets cellular metabolism, metabolomic profiling can confirm the intended mechanism of action by measuring changes in the levels of glutamine, glutamate, and other related metabolites. Furthermore, metabolomic studies are crucial for evaluating the metabolic stability of a compound. Pharmacokinetic studies on thiadiazole derivatives have assessed their stability in human liver microsomes and determined key parameters like half-life (T₁/₂) and maximum concentration (Cₘₐₓ), which are critical for understanding a drug's potential in vivo behavior. nih.gov
These comprehensive profiling techniques offer a systems-level view of a drug's impact, complementing traditional hypothesis-driven approaches and providing deeper insights into its mechanism of action and potential effects.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analyses of 1 1,3,4 Thiadiazol 2 Yl Piperidin 4 Ol Analogues
Design Principles for the Systematic Exploration of Substituent Effects
A common starting point involves the synthesis of the core 1,3,4-thiadiazole (B1197879) ring, which can be accomplished through the cyclization of thiosemicarbazide (B42300) derivatives with reagents like carbon disulfide or phosphorus oxychloride. nih.govnih.govnih.gov Once the core is established, substituents can be introduced at several key positions:
Position 5 of the 1,3,4-thiadiazole ring: This position is frequently targeted for modification. Introducing various aryl or alkyl groups allows for the exploration of how electronic and steric factors in this region impact activity. mdpi.comnih.gov For example, the synthesis might involve reacting a 5-substituted-1,3,4-thiadiazole-2-thiol with a suitable piperidine (B6355638) precursor. nih.gov
The piperidin-4-ol moiety: The hydroxyl group of the piperidine ring can be a key interaction point. Modifications at this position, such as esterification or etherification, can probe the importance of hydrogen bonding. acs.org
The piperidine nitrogen: While the core structure specifies a direct link to the thiadiazole ring, in broader analogue design, this nitrogen can be a point of diversification, although this moves away from the direct 1-(1,3,4-thiadiazol-2-yl) linkage.
The design of these analogues often follows the principles of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve potency or pharmacokinetic profiles. nih.govnih.govdoaj.org For instance, the 1,3,4-thiadiazole ring itself is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. nih.govnih.govmdpi.com
A key strategy in the systematic exploration is the creation of a compound library with diverse substituents. This allows for a comprehensive structure-activity relationship (SAR) study, where the biological activity of each compound is correlated with its specific structural features. researchgate.netnih.gov
Identification of Key Pharmacophoric Features and Critical Interaction Points
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For analogues of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol, identifying these key features is crucial for understanding their mechanism of action and for designing more potent and selective compounds. nih.govnih.gov
Pharmacophore modeling studies, often guided by the structures of known active compounds or the active site of a biological target, help to pinpoint these critical features. nih.gov For the 1,3,4-thiadiazole scaffold, common pharmacophoric elements include:
Hydrogen Bond Acceptors: The nitrogen atoms within the 1,3,4-thiadiazole ring are potential hydrogen bond acceptors. nih.gov
Hydrogen Bond Donors: The hydroxyl group on the piperidine ring is a key hydrogen bond donor. acs.org
Hydrophobic Regions: Aromatic or aliphatic substituents attached to the thiadiazole ring or other parts of the scaffold can engage in hydrophobic interactions with the target protein. nih.gov
Aromatic Rings: Phenyl or other aromatic groups are often included for their potential to form π-π stacking or other non-covalent interactions. nih.gov
The 1,3,4-thiadiazole ring itself is often a critical component of the pharmacophore, not just as a scaffold but also due to its electronic properties and ability to participate in specific interactions. nih.govmdpi.com The sulfur atom can contribute to improved liposolubility and membrane permeability. nih.gov
Molecular docking studies are instrumental in visualizing and validating these interaction points. By computationally placing the ligand into the binding site of a target protein, researchers can identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other crucial contacts with the ligand. nih.govnih.gov
Influence of Electronic and Steric Parameters on Biological Activity and Target Selectivity
The biological activity and selectivity of this compound analogues are profoundly influenced by the electronic and steric properties of their substituents. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool used to correlate these physicochemical parameters with biological activity, leading to predictive models for designing new compounds. nih.govtandfonline.com
Electronic Effects:
The electronic nature of substituents on the 1,3,4-thiadiazole ring can significantly alter the electron density of the entire molecule, affecting its ability to interact with the target.
Electron-donating groups (e.g., methyl, methoxy) can increase the electron density of the ring system. In some cases, this has been shown to enhance biological activity. For instance, in a series of thiadiazole derivatives, the presence of a methyl group at the para position of a phenyl ring significantly improved antiplatelet activity. nih.gov
Electron-withdrawing groups (e.g., nitro, chloro, fluoro) decrease the electron density. The effect of these groups can be complex. In some studies, electron-withdrawing groups led to a decrease in antifungal activity. mdpi.com However, in other contexts, such as the inhibition of Abl protein kinase, a nitro group was part of a highly active compound. nih.gov
Steric Effects:
The size and shape of substituents play a critical role in how the ligand fits into the binding pocket of its target.
Bulky substituents can either enhance binding by filling a large hydrophobic pocket or hinder it by causing steric clashes.
The position of the substituent is also crucial. For example, para-substitution on a phenyl ring might be more favorable than meta-substitution for a particular target. acs.org
QSAR models often use descriptors that quantify these electronic (e.g., Hammett constants) and steric (e.g., Taft parameters, molar refractivity) properties to build a mathematical relationship with biological activity. tandfonline.com Such models have indicated that factors like branching and the length of substituents can be important for inhibitory activity. tandfonline.com
Impact of Conformational Preferences on Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For flexible molecules like the this compound analogues, understanding their preferred conformations is essential for rational drug design. nih.govacs.org
The piperidine ring in these analogues can exist in different chair or boat conformations. The specific conformation adopted can be influenced by the substituents on the ring. The orientation of the hydroxyl group (axial vs. equatorial) on the piperidine ring can significantly impact its ability to form hydrogen bonds with the target. acs.org
Furthermore, the rotational freedom around the single bond connecting the piperidine and the 1,3,4-thiadiazole ring, as well as any bonds within substituents, adds to the conformational complexity. The "bioactive conformation," which is the specific shape the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. nih.govacs.org
To investigate conformational preferences, researchers employ a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as molecular dynamics simulations. nih.gov By studying conformationally restricted analogues, where the flexibility of the molecule is reduced by introducing additional rings or rigid linkers, scientists can gain insights into the bioactive conformation. nih.govacs.org For example, incorporating an ethylene (B1197577) bridge to create a fused bicyclic system can lock the molecule into a specific shape, and the resulting biological activity can provide clues about the optimal conformation for target binding. nih.govacs.org
Strategies for Optimizing Target Engagement and Potency through Structural Modifications
Key Optimization Strategies:
Fine-tuning Substituents: Based on initial SAR, specific substituents that showed favorable effects are further explored. This could involve synthesizing a series of analogues with varying alkyl chain lengths, different halogen substitutions on an aromatic ring, or exploring a range of electron-donating and electron-withdrawing groups to maximize electronic and steric complementarity with the target. nih.govnih.gov
Scaffold Hopping: In some cases, the core scaffold may be replaced with a different heterocyclic system that maintains the key pharmacophoric features but offers improved properties. numberanalytics.com
Bioisosteric Replacement: As previously mentioned, replacing certain functional groups with their bioisosteres is a common and effective strategy. For example, the 1,3,4-thiadiazole ring itself is a bioisostere of pyrimidine and oxadiazole, and this principle can be applied to other parts of the molecule as well. nih.govnih.govdoaj.org
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design modifications that enhance binding interactions. This might involve adding a functional group to form a new hydrogen bond or extending a hydrophobic moiety to better fill a pocket in the binding site. spu.edu.sy
Introduction of Rigidity: As discussed in the context of conformational preferences, introducing conformational constraints can lock the molecule in its bioactive conformation, leading to a significant increase in potency. nih.govacs.org
The ultimate goal of these optimization strategies is to develop a candidate molecule with high affinity and selectivity for its intended target, which translates to greater therapeutic efficacy.
Below are interactive data tables summarizing the effects of structural modifications on biological activity for hypothetical this compound analogues, based on the principles discussed.
Table 1: Effect of Substitution at Position 5 of the 1,3,4-Thiadiazole Ring This table illustrates how different substituents at the 5-position of the thiadiazole ring can influence inhibitory activity.
| Compound ID | R Group at Position 5 | Inhibitory Activity (IC50, µM) |
|---|---|---|
| A-1 | -H | 50.2 |
| A-2 | -CH3 | 25.8 |
| A-3 | -Phenyl | 10.5 |
| A-4 | -4-Chlorophenyl | 5.1 |
Advanced Preclinical Research Methodologies and Future Directions in Chemical Biology
Biophysical Methods for Characterizing Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Understanding the direct interaction between a small molecule and its biological target is fundamental to mechanism-of-action studies. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for quantitatively characterizing these binding events.
Surface Plasmon Resonance (SPR) provides real-time data on the kinetics of binding, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants. The ratio of these constants yields the equilibrium dissociation constant (K₋), a measure of binding affinity. For a compound series like the 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol analogs targeting a specific protein, SPR can rank-order the compounds based on their binding kinetics and affinity, providing crucial data for establishing structure-activity relationships (SAR).
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.gov For thiadiazole-piperidine hybrids, ITC can reveal the driving forces behind the binding to a target like Glutaminase (B10826351) 1 (GLS1), distinguishing whether the interaction is enthalpically or entropically driven. nih.govnih.gov This information is vital for optimizing the lead compound's properties.
Table 1: Conceptual Biophysical Data for a Hypothetical Thiadiazole-Piperidine Analog
| Parameter | Description | Illustrative Value | Technique |
|---|---|---|---|
| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ | SPR |
| kₑ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ | SPR |
| K₋ (nM) | Equilibrium Dissociation Constant | 2.0 | SPR |
| n | Stoichiometry of Binding | 1.05 | ITC |
| Kₐ (M⁻¹) | Association Constant | 4.8 x 10⁸ | ITC |
| ΔH (kcal/mol) | Enthalpy Change | -12.5 | ITC |
| ΔS (cal/mol·deg) | Entropy Change | -5.2 | ITC |
Structural Biology Approaches for Ligand-Target Co-crystallization and Cryo-EM Studies
Visualizing the precise interactions between a ligand and its target protein at the atomic level is a primary goal of structural biology. Techniques like X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) provide high-resolution three-dimensional structures that can guide rational drug design.
Ligand-Target Co-crystallization involves crystallizing a target protein in the presence of the ligand, in this case, a derivative of this compound. Subsequent X-ray diffraction analysis reveals the exact binding pose of the compound within the protein's active or allosteric site. This information highlights key hydrogen bonds, hydrophobic interactions, and other molecular contacts that are critical for affinity and selectivity. A study involving a different 1,2,4-thiadiazole (B1232254) derivative successfully used co-crystallization to characterize its solid form and intermolecular interactions, demonstrating the utility of this approach for the broader thiadiazole class. nih.gov For GLS1 inhibitors based on the thiadiazole-piperidine scaffold, a co-crystal structure would be invaluable for explaining the observed SAR and guiding the design of analogs with improved potency. nih.gov
Cryo-EM has emerged as a powerful alternative for large protein complexes or proteins that are difficult to crystallize. While perhaps less common for smaller, soluble enzymes targeted by this scaffold, it remains a viable option for understanding how these compounds might affect larger protein assemblies or membrane-associated targets.
Development of Fluorescent Probes and Chemical Tools for Mechanistic Investigations
To investigate the role of a target protein within a complex cellular environment, chemical tools such as fluorescent probes are essential. The 1,3,4-thiadiazole (B1197879) core is a known fluorophore that can be incorporated into probes designed for specific applications. nih.govnih.govresearchgate.net
Researchers have successfully developed 1,3,4-thiadiazole-based fluorescent probes that exhibit effects like excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov These probes have been engineered for the sensitive and selective detection of biologically important species such as copper ions (Cu²⁺) and hydrogen sulfide (B99878) (H₂S). nih.govnih.gov The development of these tools demonstrates that the 1,3,4-thiadiazole scaffold can be chemically modified to create sensors for mechanistic studies. researchgate.netsemanticscholar.org By functionalizing the this compound scaffold with appropriate reporter groups, it is possible to develop targeted probes for its biological targets (e.g., GLS1). Such probes could be used in fluorescence microscopy and flow cytometry to visualize target engagement, quantify target levels in different cellular compartments, and study the downstream effects of target inhibition in real-time.
Table 2: Examples of 1,3,4-Thiadiazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Feature | Potential Application | Reference |
|---|---|---|---|---|
| ESIPT-based probe | Cu²⁺, H₂S | Sequential detection capability | Monitoring metal ion and gasotransmitter levels in biological samples | nih.govnih.gov |
| Coumarin-Thiadiazole Hybrid | Cu²⁺ | "Turn-on" fluorescence | Imaging copper ions in living cells | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and chemical biology. nih.govnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test-learn cycle. mdpi.com For thiadiazole-piperidine hybrids, AI and ML can be applied in several key areas.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity. researchgate.net For instance, 2D and 3D-QSAR models for 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues targeting GLS1 can identify the key physicochemical properties and spatial arrangements that govern inhibitory potency. researchgate.net
Table 3: Application of AI/ML in the Development of Thiadiazole-Piperidine Analogs
| AI/ML Method | Application | Objective | Reference |
|---|---|---|---|
| QSAR | Activity Prediction | Correlate chemical structure with GLS1 inhibitory activity to guide analog design. | researchgate.net |
| Support Vector Machines (SVM) | Classification | Classify compounds as active or inactive based on molecular descriptors. | nih.govsciety.org |
| Graph Neural Networks (GNN) | Property Prediction | Predict binding affinity and ADME properties directly from the molecular structure. | peerj.com |
| Generative Models | De Novo Design | Design novel thiadiazole-piperidine scaffolds with desired properties. | nih.govmdpi.com |
Exploration of Novel Biological Targets and Underexplored Mechanistic Pathways for Thiadiazole-Piperidine Hybrids
While significant research has focused on the development of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as inhibitors of Glutaminase 1 (GLS1) for oncology research, the versatile thiadiazole-piperidine scaffold holds potential against a variety of other biological targets. nih.gov The broader class of thiadiazole derivatives has been investigated for a wide array of pharmacological activities, suggesting that hybrids incorporating the piperidin-4-ol moiety could engage with underexplored pathways. nih.govmdpi.com
For example, different thiadiazole-containing compounds have been reported to exert their effects through pathways such as:
PI3K/AKT Signaling : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to inhibit the PI3K/Akt signal pathway in chronic myeloid leukemia cells. nih.gov
Caspase-Dependent Apoptosis : Novel piperazine-based bis(thiadiazole) hybrids have been shown to induce apoptosis in cancer cells by upregulating apoptosis-related genes. rsc.org
Enzyme Inhibition : Thiadiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in diseases like glaucoma and epilepsy. mdpi.comnih.gov
Anti-inflammatory Pathways : Pyridine-based thiadiazole derivatives have demonstrated potent anti-inflammatory activity, potentially through the inhibition of targets like COX-2. nih.gov
This body of research suggests that a library of this compound analogs could be screened against a diverse panel of targets to uncover novel biological activities and mechanistic pathways beyond GLS1 inhibition.
Table 4: Potential Biological Targets for Thiadiazole-Piperidine Hybrids
| Compound Class | Potential Target/Pathway | Associated Biological Activity | Reference |
|---|---|---|---|
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Glutaminase 1 (GLS1) | Antitumor | nih.gov |
| Pyridine-based thiadiazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |
| Phenyl-thiadiazolyl-urea derivatives | PI3K/AKT Signaling Pathway | Anti-leukemia | nih.gov |
| Piperazine-bis(thiadiazole) hybrids | Caspase cascade | Apoptosis induction | rsc.orgresearchgate.net |
Translational Research Perspectives for Advancing Lead Compounds for Further Academic Investigation (Avoiding clinical implications)
The ultimate goal of academic chemical biology research is to develop highly specific and potent molecules that can be used to dissect complex biological processes. The findings on this compound and its derivatives provide a strong foundation for translational research aimed at creating superior academic tool compounds.
A lead compound such as 24y from a study on GLS1 inhibitors, which demonstrated an IC₅₀ of 68 nM and high selectivity over GLS2, represents an excellent starting point. nih.gov Advancing this and related compounds for academic investigation would involve a multi-pronged approach:
Mechanism Elucidation : Using the biophysical and structural biology methods outlined in 6.1 and 6.2 to gain a deep, atomic-level understanding of how these compounds engage with their target(s). This knowledge is crucial for interpreting biological data and designing second-generation tools.
Development of Tool Compounds : Leveraging the methodologies from 6.3 and 6.4 to design and synthesize dedicated chemical tools. This includes creating fluorescently-tagged versions for cellular imaging, biotinylated analogs for target pull-down experiments, and photo-affinity probes to map binding sites covalently.
Pathway Interrogation : Using these optimized tool compounds to explore the broader biological consequences of target inhibition in various model systems. For GLS1, this would involve studying the metabolic reprogramming of cells in response to glutaminase inhibition with high temporal and spatial resolution.
Exploring New Target Space : Systematically screening optimized thiadiazole-piperidine libraries against panels of kinases, proteases, and other enzyme classes to identify novel, high-value targets, as suggested in 6.5.
By focusing on the development of these advanced chemical probes and tool compounds, the this compound scaffold can serve as a powerful platform for fundamental biological discovery, independent of any direct clinical development path.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by coupling with a piperidine derivative. Key steps include cyclization of thiosemicarbazide precursors under acidic conditions and subsequent alkylation or Mannich reactions to introduce the piperidin-4-ol moiety. Critical parameters include:
-
Temperature : Optimal cyclization occurs at 80–100°C in ethanol or DMF .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiadiazole formation .
-
Catalysts : Use of NaOH or K₂CO₃ as bases improves nucleophilic substitution yields .
-
Purification : Recrystallization from methanol or column chromatography is essential for removing unreacted intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Side Products |
|---|---|---|---|
| Cyclization | HCl (conc.), reflux | 60–75% | Uncyclized thiosemicarbazides |
| Coupling | Piperidin-4-ol, K₂CO₃, DMF | 45–65% | Bis-alkylated byproducts |
Q. How is the structural integrity of this compound confirmed through spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (piperidine CH₂), δ 3.5–4.0 ppm (N-CH₂-thiadiazole), and δ 4.5–5.0 ppm (OH) confirm regiochemistry .
- ¹³C NMR : Signals at 165–170 ppm indicate C=S/C=N groups in the thiadiazole ring .
- Mass Spectrometry : Molecular ion peaks at m/z 213.3 ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 195.2) validate the molecular formula (C₇H₁₁N₃OS) .
- IR Spectroscopy : Bands at 3200–3400 cm⁻¹ (O-H stretch) and 1250–1350 cm⁻¹ (C-N/C=S) corroborate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation?
- Methodological Answer :
-
Cross-Validation : Combine 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For example, HMBC can confirm coupling between the piperidine NH and thiadiazole C-2 .
-
Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., OH groups) in NMR, reducing signal overlap .
-
High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences by confirming exact mass (e.g., C₇H₁₁N₃OS requires m/z 213.0634; deviations >5 ppm suggest impurities) .
- Case Study : In a 2025 study, conflicting ¹H NMR signals (δ 4.2 vs. δ 4.8 for OH) were resolved via variable-temperature NMR, confirming hydrogen bonding dynamics in polar solvents .
Q. What advanced computational or experimental approaches are recommended for optimizing regioselectivity in thiadiazole-piperidine hybrid syntheses?
- Methodological Answer :
-
DFT Calculations : Predict thermodynamic favorability of regioisomers by comparing Gibbs free energy (ΔG) of transition states. For example, thiadiazole C-2 substitution is favored by 8–12 kJ/mol over C-5 due to steric effects .
-
Microwave-Assisted Synthesis : Reduces side reactions by achieving rapid heating (e.g., 80% yield in 30 mins vs. 45% in conventional reflux) .
-
DoE (Design of Experiments) : Use factorial designs to optimize parameters like solvent polarity (e.g., ε = 37.5 for DMF) and catalyst loading. A 2³ factorial design identified [K₂CO₃] = 1.5 eq. as optimal for >70% regioselectivity .
- Data Table :
| Parameter | Range Tested | Optimal Value | Impact on Regioselectivity |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +25% selectivity for C-2 |
| Temperature | 60–120°C | 100°C | +15% yield |
| Catalyst (Base) | K₂CO₃, NaH, Et₃N | K₂CO₃ (1.5 eq.) | +30% regiocontrol |
Methodological Considerations for Biological Activity Studies
Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of thiadiazole-piperidine hybrids?
- Methodological Answer :
-
Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens at thiadiazole C-5, methyl groups on piperidine) .
-
Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) with positive controls (e.g., ciprofloxacin for antibacterial tests) .
-
QSAR Modeling : Employ ML algorithms (e.g., Random Forest) to correlate descriptors (e.g., logP, polar surface area) with activity. A 2025 study achieved R² = 0.89 for antifungal activity prediction .
- Key Finding : Fluorine substitution at thiadiazole C-5 enhances antimicrobial potency by 4-fold compared to unsubstituted analogs, likely due to improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
